molecular formula C16H21ClN4O3 B14145074 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide

Cat. No.: B14145074
M. Wt: 352.81 g/mol
InChI Key: XNFQPYSGAOHASC-XDHOZWIPSA-N
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Description

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide is a complex organic compound known for its potential applications in various fields, including chemistry, biology, and medicine. This compound features a chlorobenzylidene group, a hydrazinyl linkage, and a morpholinylpropyl substituent, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide typically involves the condensation of 2-chlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with N-(3-morpholin-4-ylpropyl)-2-oxoacetamide under controlled conditions to yield the final product. The reaction is usually carried out in an ethanol solvent at room temperature, with a reaction time of approximately 24 hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is typically purified through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinylpropyl substituent enhances its solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C16H21ClN4O3

Molecular Weight

352.81 g/mol

IUPAC Name

N'-[(E)-(2-chlorophenyl)methylideneamino]-N-(3-morpholin-4-ylpropyl)oxamide

InChI

InChI=1S/C16H21ClN4O3/c17-14-5-2-1-4-13(14)12-19-20-16(23)15(22)18-6-3-7-21-8-10-24-11-9-21/h1-2,4-5,12H,3,6-11H2,(H,18,22)(H,20,23)/b19-12+

InChI Key

XNFQPYSGAOHASC-XDHOZWIPSA-N

Isomeric SMILES

C1COCCN1CCCNC(=O)C(=O)N/N=C/C2=CC=CC=C2Cl

Canonical SMILES

C1COCCN1CCCNC(=O)C(=O)NN=CC2=CC=CC=C2Cl

solubility

40.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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